molecular formula C18H29N3O3 B5295775 2-{1-[(5-methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}-N,N-dipropylacetamide

2-{1-[(5-methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}-N,N-dipropylacetamide

Cat. No. B5295775
M. Wt: 335.4 g/mol
InChI Key: BVZDWWCHYAUSTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-[(5-methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}-N,N-dipropylacetamide, commonly known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances known as designer drugs. It was first synthesized in the 1960s and gained popularity as a recreational drug in the early 2000s. MDPV is known for its potent stimulant effects and is often used as a substitute for other illicit drugs like cocaine and methamphetamine.

Mechanism of Action

MDPV acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin. This results in increased levels of these neurotransmitters in the brain, leading to the stimulant effects commonly associated with MDPV use. Additionally, MDPV has been shown to act as a potent agonist at the alpha-2 adrenergic receptor, which may contribute to its anxiogenic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MDPV use include increased heart rate, blood pressure, body temperature, and respiration rate. Users may also experience euphoria, increased energy, and heightened alertness. However, MDPV use has also been associated with a range of negative effects, including anxiety, paranoia, psychosis, and addiction.

Advantages and Limitations for Lab Experiments

MDPV has been used in a variety of laboratory experiments, particularly in the fields of pharmacology and toxicology. Its potent stimulant effects make it an attractive model for studying the effects of other stimulants like cocaine and amphetamines. However, MDPV use in laboratory experiments is limited by its potential for abuse and dependence, as well as its potential for negative health effects.

Future Directions

Future research on MDPV should focus on developing effective treatments for addiction and overdose. Additionally, further studies are needed to better understand the long-term health effects of MDPV use, particularly in heavy and chronic users. Finally, research is needed to develop alternative models for studying the effects of stimulants that do not rely on the use of potentially harmful substances like MDPV.

Synthesis Methods

MDPV can be synthesized using a variety of methods, including the Leuckart reaction, reductive amination, and Mannich reaction. The most commonly used method involves the Mannich reaction, which involves the condensation of 3,4-methylenedioxyphenylpropan-2-one with formaldehyde and dimethylamine, followed by the addition of propylamine.

Scientific Research Applications

MDPV has been the subject of extensive scientific research, particularly in the fields of pharmacology and toxicology. Studies have shown that MDPV acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, resulting in increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of other popular stimulants like cocaine and amphetamines.

properties

IUPAC Name

2-[1-[(5-methylfuran-2-yl)methyl]-3-oxopiperazin-2-yl]-N,N-dipropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O3/c1-4-9-20(10-5-2)17(22)12-16-18(23)19-8-11-21(16)13-15-7-6-14(3)24-15/h6-7,16H,4-5,8-13H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZDWWCHYAUSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CC1C(=O)NCCN1CC2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-[(5-methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}-N,N-dipropylacetamide

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